

A Comparative Guide to the Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

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Compound of Interest

Compound Name: *N-(4-Amino-2-phenoxyphenyl)methanesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**, a key intermediate in the development of targeted therapeutics and a known selective cyclooxygenase-2 (COX-2) inhibitor. The primary route to this compound involves the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as nimesulide. This document outlines and compares the reproducibility and performance of several common reduction methods, offering valuable insights for process optimization and selection.

Comparison of Synthesis Methods

The selection of a synthetic method for the reduction of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide to its amino derivative is critical and depends on factors such as desired yield, purity, cost, and scalability. Below is a summary of quantitative data for commonly employed methods.

Method	Reagents	Solvent	Temperature (°C)	Reaction Time (hours)	Yield (%)	Purity (%)	Reference
Metal/Acid Reduction							
Tin (Sn) / HCl	Nimesulide, Tin metal, conc. HCl	Not specified	90	3	Quantitative (~100)	>98 (HPLC)	[1]
Iron (Fe) / NH ₄ Cl	Aromatic Nitro Compound, Iron powder, NH ₄ Cl	Ethanol/Water	Reflux	2-4	85-95 (General)	High	
Stannous Chloride							
SnCl ₂ ·2H ₂ O	Aromatic Nitro Compound, SnCl ₂ ·2H ₂ O	Ethanol	Room Temperature	0.5-3 (General)	80-95 (General)	High	
Catalytic Hydrogenation							
Raney® Nickel / H ₂	Aromatic Nitro Compound,	Ethanol/Methanol	Room Temperature	1-4 (General)	>90 (General)	High	

Raney®

Ni, H₂

Palladium on Carbon (Pd/C) / H ₂	Aromatic Nitro Compound, 10% Pd/C, H ₂	Methanol / EtOAc	Room Temperature	1-12 (General)	>95 (General)	Very High
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Note: Data labeled as "General" is based on the reduction of various aromatic nitro compounds and may serve as a reference point in the absence of specific data for N-(4-nitro-2-phenoxyphenyl)methanesulfonamide.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.

Method 1: Tin (Sn) / Hydrochloric Acid (HCl) Reduction

This is a widely documented and high-yielding method for the reduction of nimesulide.

Reactants:

- N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)
- Tin metal (granular)
- Concentrated Hydrochloric Acid

Procedure:

- To a solution of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in a suitable flask, add tin metal.
- Slowly add concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture on a water bath at 90°C for 3 hours.^[1]

- After the reaction is complete, pour the mixture into ice water.
- Filter the resulting precipitate and basify the filtrate to isolate the crude product.
- Purify the crude product by recrystallization from a chloroform-methanol mixture to yield **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** as a light brown solid.[1]

Method 2: Iron (Fe) / Ammonium Chloride (NH₄Cl) Reduction

This method offers a milder and more environmentally friendly alternative to the Sn/HCl system.

Reactants:

- N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Iron powder
- Ammonium chloride
- Ethanol
- Water

Procedure:

- In a round-bottom flask, dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in a mixture of ethanol and water.
- Add iron powder and ammonium chloride to the solution.
- Heat the mixture to reflux with vigorous stirring for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

- Wash the celite pad with hot ethanol.
- Combine the filtrates and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization.

Method 3: Stannous Chloride (SnCl_2) Reduction

Stannous chloride is a versatile reducing agent that can be used under milder conditions.

Reactants:

- N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol

Procedure:

- Dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in ethanol in a round-bottom flask.
- Add a stoichiometric excess of stannous chloride dihydrate to the solution.
- Stir the reaction mixture at room temperature for 0.5-3 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and basify with a solution of sodium bicarbonate or sodium hydroxide.
- Extract the product with an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify by column chromatography or recrystallization.

Method 4: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a clean and efficient method, avoiding the use of stoichiometric metal reagents.

Reactants:

- N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Raney® Nickel (slurry in water or ethanol)
- Hydrogen gas (H₂)
- Ethanol or Methanol

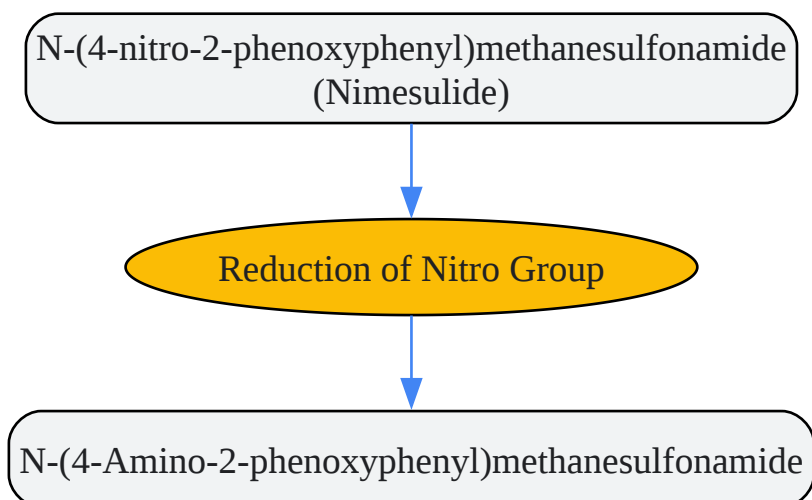
Procedure:

- In a hydrogenation vessel, dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in a suitable solvent like ethanol or methanol.
- Carefully add a catalytic amount of Raney® Nickel slurry.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature for 1-4 hours.
- Monitor the reaction by observing hydrogen uptake or by TLC analysis.
- After the reaction is complete, carefully filter the catalyst through a pad of celite.
- Remove the solvent from the filtrate under reduced pressure to yield the product.

Visualizations

General Synthetic Workflow

The primary synthetic route involves the reduction of a nitro-substituted precursor.

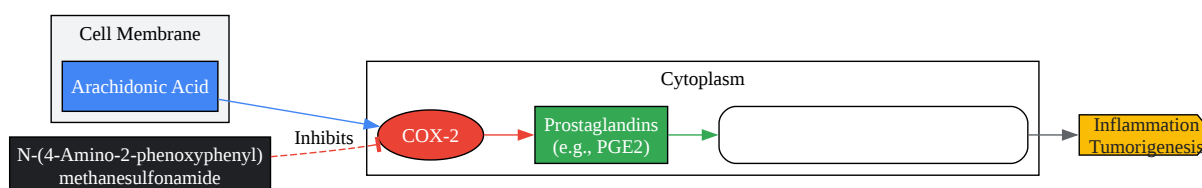


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Caption: Synthetic workflow for **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**.

Mechanism of Action: COX-2 Signaling Pathway

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.



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Caption: Inhibition of the COX-2 signaling pathway.

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References

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